molecular formula C7H5FO4S B8530220 5-Carboxy-2-fluorobenzenesulfinic acid

5-Carboxy-2-fluorobenzenesulfinic acid

Cat. No.: B8530220
M. Wt: 204.18 g/mol
InChI Key: VPBIIEIZVJIFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-2-fluorobenzenesulfinic acid (CFBSA) is a fluorinated aromatic compound featuring a sulfinic acid (–SO₂H) and a carboxylic acid (–COOH) group on a benzene ring. The fluorine atom at the 2-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. CFBSA is primarily utilized in pharmaceutical and materials science research as a precursor for sulfonamide synthesis or as a ligand in catalysis .

Properties

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

IUPAC Name

4-fluoro-3-sulfinobenzoic acid

InChI

InChI=1S/C7H5FO4S/c8-5-2-1-4(7(9)10)3-6(5)13(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

VPBIIEIZVJIFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Reactivity

Compound Name Key Substituents Reactivity/Applications CAS Number Reference ID
5-(Chlorosulphonyl)-2-fluorobenzoic acid –SO₂Cl, –COOH Precursor for sulfonamide drugs; reactive sulfonyl chloride group 583880-95-9
5-(4-Cyanophenyl)-2-fluorobenzoic acid –C≡N, –COOH Electron-deficient aromatic system; potential use in polymer synthesis 1261977-82-5
5-Fluoro-1-benzothiophene-2-carboxylic acid Benzothiophene core, –COOH Enhanced π-stacking in medicinal chemistry; antibacterial research Not provided
5-Cyano-2-fluorobenzeneboronic acid –C≡N, –B(OH)₂ Cross-coupling reactions (e.g., Suzuki-Miyaura) Not provided
  • Key Differences: Sulfinic Acid vs. Sulfonyl Chloride: CFBSA’s –SO₂H group is less reactive than the –SO₂Cl group in its chlorosulfonyl analog, making the latter more suitable for nucleophilic substitutions . Fluorine Position: Fluorine at the 2-position (CFBSA) vs. 5-position (e.g., 5-fluoro-1-benzothiophene-2-carboxylic acid) alters steric and electronic profiles, affecting binding affinity in drug candidates . Functional Group Diversity: The cyano group in 5-(4-cyanophenyl)-2-fluorobenzoic acid enhances electrophilicity, while boronic acid derivatives enable catalytic applications .

Physicochemical Properties

Property 5-Carboxy-2-fluorobenzenesulfinic Acid 5-(Chlorosulphonyl)-2-fluorobenzoic acid 5-Formylfuran-3-carboxylic acid (Reference)
Molecular Weight ~218 (estimated) 252.6 (calculated) 140.09
Solubility Likely polar solvent-soluble Reacts with water Soluble in DMSO, methanol
Stability Air-sensitive (sulfinic acids) Moisture-sensitive Stable under inert conditions
  • Acidity: CFBSA’s dual –COOH and –SO₂H groups make it highly acidic compared to mono-functional analogs like 5-fluoro-1-benzothiophene-2-carboxylic acid .

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